molecular formula C20H32O3 B1234899 11,12-Epoxyeicosatrienoic acid

11,12-Epoxyeicosatrienoic acid

Cat. No. B1234899
M. Wt: 320.5 g/mol
InChI Key: DXOYQVHGIODESM-KROJNAHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,12-EET is an EET obtained by formal epoxidation of the 11,12-double bond of arachidonic acid. It has a role as a mouse metabolite and a xenobiotic metabolite. It is a conjugate acid of an 11,12-EET(1-).

Scientific Research Applications

Regulation of Nitric Oxide Synthesis in Platelets

11,12-Epoxyeicosatrienoic acid (11,12-EET) upregulates the activity of the l-arginine/NOS/NO pathway in human platelets. This results in increased platelet nitric oxide synthase activity, nitrite production, and cGMP content, suggesting a regulatory role of 11,12-EET in platelet function (Zhang et al., 2007).

Blood Pressure Regulation

Epoxyeicosatrienoic acids (EETs) are significant in the regulation of vascular tone and blood pressure control. Development of stable EET analogs has shown blood pressure-lowering effects in hypertensive rats, highlighting the potential therapeutic use of EET analogs in cardiovascular diseases (Imig et al., 2010).

Modulation of Potassium Channels

11,12-EET activates large-conductance Ca2+ activated K+ channels (BK(Ca)) in human embryonic kidney 293 cells and rat cardiac ventricular myocytes, indicating its role in modulating cellular ion channels and electrical excitability in the heart (Fukao et al., 2001; Lu et al., 2001).

Vasodilator Effects

11,12-EET induces vasodilator response in rat perfused mesenteric vasculature, partly through activation of vanilloid receptor. This highlights its role in microvascular regulation and potential impact in treating microvascular abnormalities associated with diseases like diabetes (Bihzad & Yousif, 2017).

Angiogenesis and Cell Proliferation

Activation of sphingosine kinase-1 and induction of endothelial cell proliferation and angiogenesis by 11,12-EET have been observed, implicating EETs in processes like wound healing and vascular development (Yan et al., 2008; Hung et al., 2022).

Cellular Signaling Pathways

11,12-EET regulates various cellular signaling pathways, including DNA damage response, AKT/mTOR/p70S6K signaling in liver cells, and endothelial cell injury pathways, highlighting its broader implications in cellular functions and disease processes (Rahm et al., 2020; Zhang, 2009).

properties

Product Name

11,12-Epoxyeicosatrienoic acid

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5Z,8Z)-10-[3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-

InChI Key

DXOYQVHGIODESM-KROJNAHFSA-N

Isomeric SMILES

CCCCC/C=C\CC1C(O1)C/C=C\C/C=C\CCCC(=O)O

SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O

Canonical SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O

synonyms

11(12)-epoxy-5Z,8Z,14Z-eicosatrienoic acid
11,12-EET
11,12-epoxy-5,8,14-eicosatrienoic acid
11,12-epoxy-5,8,14-eicosatrienoic acid, (2alpha(5Z,8Z),3alpha(Z))-isomer
11,12-epoxyeicosatrienoic acid
11,12-oxido-5,8,14-eicosatrienoic acid
5,8-decadienoic acid, 10-(3-(2Z)-2-octen-1-yl-2-oxiranyl)-, (5Z,8Z)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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